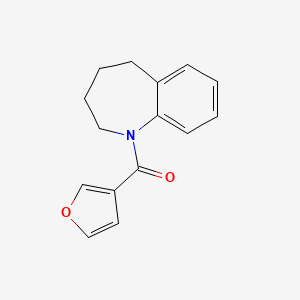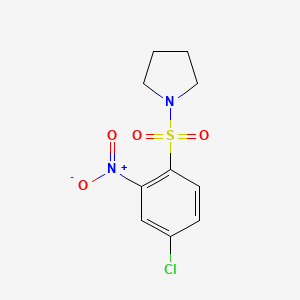
1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidine, also known as CNPS-Pyrrolidine, is a chemical compound that is widely used in scientific research. It is a sulfonamide compound that has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine is not well understood. It is believed that the compound reacts with the amino group of lysine residues in proteins and peptides, resulting in the formation of a stable adduct. This adduct can be used for the identification and quantification of proteins and peptides in complex mixtures.
Biochemical and Physiological Effects:
1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of proteins in cells. This inhibition can lead to the accumulation of misfolded and damaged proteins in cells, which can have deleterious effects on cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine is its high reactivity towards lysine residues in proteins and peptides. This reactivity allows for the efficient labeling and cross-linking of proteins and peptides in complex mixtures. Another advantage is its stability under physiological conditions, which allows for the long-term storage of labeled proteins and peptides.
One of the limitations of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine is its low yield in synthesis. The yield of the product is typically around 50-60%, which can limit its use in large-scale experiments. Another limitation is its specificity towards lysine residues, which can limit its use in the labeling and cross-linking of proteins and peptides that do not contain lysine residues.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine in scientific research. One direction is the development of new labeling and cross-linking reagents that have higher yields and greater specificity towards other amino acid residues in proteins and peptides. Another direction is the application of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine in the study of protein-protein interactions in living cells, which can provide insights into the dynamic behavior of proteins in their native environment. Finally, the development of new methods for the identification and quantification of labeled proteins and peptides using mass spectrometry can further enhance the utility of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine in scientific research.
Synthesemethoden
The synthesis of 1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine involves the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography. The yield of the product is typically around 50-60%.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine has been found to have various applications in scientific research. It has been used as a labeling reagent for proteins and peptides. The compound reacts with the amino group of lysine residues in proteins and peptides, resulting in the formation of a stable adduct. This adduct can be used for the identification and quantification of proteins and peptides in complex mixtures.
1-(4-Chloro-2-nitrophenyl)sulfonylpyrrolidinedine has also been used as a cross-linking reagent for the study of protein-protein interactions. The compound reacts with the amino group of one protein and the carboxyl group of another protein, resulting in the formation of a covalent bond between the two proteins. This cross-linking can be used to identify the interacting partners of a protein in a complex mixture.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-nitrophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O4S/c11-8-3-4-10(9(7-8)13(14)15)18(16,17)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRNGNMYAYJNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1,5-trimethyl-N-[(1-methylimidazol-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7529205.png)
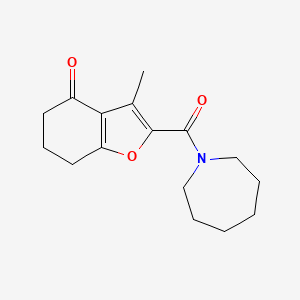


![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)

![4-[(2-fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide](/img/structure/B7529247.png)
![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)
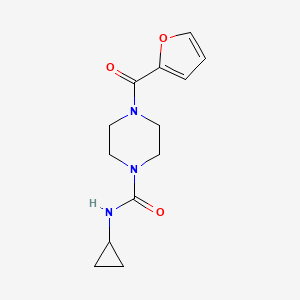
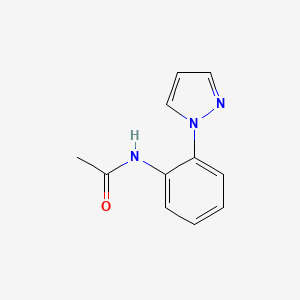

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)
![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)
